molecular formula C18H14INO2S2 B4060057 2-(benzylthio)-4-(5-iodo-2-methoxybenzylidene)-1,3-thiazol-5(4H)-one

2-(benzylthio)-4-(5-iodo-2-methoxybenzylidene)-1,3-thiazol-5(4H)-one

Cat. No.: B4060057
M. Wt: 467.3 g/mol
InChI Key: UEAFFZYFMBGLGU-GDNBJRDFSA-N
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Description

2-(benzylthio)-4-(5-iodo-2-methoxybenzylidene)-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C18H14INO2S2 and its molecular weight is 467.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.95107 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Formation of Iodobenzene Derivatives

The study by Matsumoto, Takase, and Ogura (2008) reports on the formation of iodine-substituted benzenes from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes through iodine-induced intramolecular cyclization. This reaction, enhanced by UV irradiation, is significant for synthesizing iodobenzene derivatives, which are crucial intermediates in organic synthesis for further functionalization or as building blocks in materials science and medicinal chemistry (Matsumoto, Takase, & Ogura, 2008).

Anticancer and Antimicrobial Properties of Thiazole Derivatives

Al-Mutabagani et al. (2021) investigated the synthesis of thiazole derivatives exhibiting antimicrobial and anticancer properties. These compounds, including structurally related thiazolyl-ethylidene hydrazino-thiazole derivatives, were effective against various bacterial strains and showed significant cytotoxic activities against cancer cell lines. This research underlines the potential of thiazole compounds in developing new therapeutic agents (Al-Mutabagani et al., 2021).

Synthesis and Structural Analysis of Schiff Bases

Gür et al. (2020) designed and synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, highlighting their biological activities, including DNA protective ability and antimicrobial properties. This study demonstrates the versatility of thiadiazole cores in pharmacology, offering insights into the structural basis behind the biological efficacy of such compounds and their potential use in developing new therapeutic strategies (Gür et al., 2020).

Electrophilic Cyclization of Thioacetylenes

Appel et al. (2003) explored the electrophilic cyclization of bis(benzylthio)acetylenes, leading to different products depending on the reaction conditions. This study contributes to the understanding of cyclization reactions, which are fundamental in synthetic organic chemistry for constructing complex molecules with potential applications in material science and drug development (Appel et al., 2003).

Quantum Chemical Calculations for Drug Design

Kotan and Yuksek (2021) conducted quantum chemical calculations on a molecule with structural similarities, providing valuable data for understanding the molecular properties crucial for drug design. This computational approach aids in predicting the behavior of new compounds in biological systems, facilitating the development of more effective and targeted therapeutic agents (Kotan & Yuksek, 2021).

Properties

IUPAC Name

(4Z)-2-benzylsulfanyl-4-[(5-iodo-2-methoxyphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO2S2/c1-22-16-8-7-14(19)9-13(16)10-15-17(21)24-18(20-15)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAFFZYFMBGLGU-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)I)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(benzylthio)-4-(5-iodo-2-methoxybenzylidene)-1,3-thiazol-5(4H)-one
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2-(benzylthio)-4-(5-iodo-2-methoxybenzylidene)-1,3-thiazol-5(4H)-one
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2-(benzylthio)-4-(5-iodo-2-methoxybenzylidene)-1,3-thiazol-5(4H)-one
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2-(benzylthio)-4-(5-iodo-2-methoxybenzylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 5
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2-(benzylthio)-4-(5-iodo-2-methoxybenzylidene)-1,3-thiazol-5(4H)-one
Reactant of Route 6
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2-(benzylthio)-4-(5-iodo-2-methoxybenzylidene)-1,3-thiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.